molecular formula C11H12N2O B3385903 6-Amino-1,4-dimethylquinolin-2-one CAS No. 6759-51-9

6-Amino-1,4-dimethylquinolin-2-one

Cat. No. B3385903
CAS RN: 6759-51-9
M. Wt: 188.23 g/mol
InChI Key: YFCNDZIWOBMIEL-UHFFFAOYSA-N
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Description

6-Amino-1,4-dimethylquinolin-2-one is a chemical compound with the molecular formula C11H14N2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Amino-1,4-dimethylquinolin-2-one, has been a subject of interest in recent years . One of the common methods used in drug discovery is the chemical modification of quinoline . A variety of quinolin-2-one derivatives have been synthesized under mild conditions . Notably, a secondary amine group in the substrate was necessary, and the yields of the reactions were higher with electron-donating groups than with electron-withdrawing groups .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), a similar compound . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1,4-dimethylquinolin-2-one include a molecular weight of 188.23 . It is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for 6-Amino-1,4-dimethylquinolin-2-one is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety information for 6-Amino-1,4-dimethylquinolin-2-one includes hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The derivatives of quinolin-2-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Hence, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

properties

IUPAC Name

6-amino-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCNDZIWOBMIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316328
Record name 6-amino-1,4-dimethylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,4-dimethylquinolin-2-one

CAS RN

6759-51-9
Record name NSC302071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-1,4-dimethylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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